BenchChemオンラインストアへようこそ!

3-(Prop-2-yn-1-yl)piperidine-2,6-dione

PROTAC CRBN ligand Molecular docking

3-(Prop-2-yn-1-yl)piperidine-2,6-dione is a cereblon (CRBN) E3 ligase-binding building block featuring a terminal alkyne handle at the 3-position for CuAAC click conjugation. Unlike thalidomide, lenalidomide, or pomalidomide, it provides a pre-installed chemoselective handle enabling convergent, library-based PROTAC synthesis without de novo resynthesis of each candidate. The glutarimide scaffold is accessible via transition-metal-free methods, ensuring scalable production with reduced metal impurity risk. Ideal for systematic linker optimization and high-throughput CRBN modulator screening.

Molecular Formula C8H9NO2
Molecular Weight 151.165
CAS No. 1343895-36-2
Cat. No. B2559437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Prop-2-yn-1-yl)piperidine-2,6-dione
CAS1343895-36-2
Molecular FormulaC8H9NO2
Molecular Weight151.165
Structural Identifiers
SMILESC#CCC1CCC(=O)NC1=O
InChIInChI=1S/C8H9NO2/c1-2-3-6-4-5-7(10)9-8(6)11/h1,6H,3-5H2,(H,9,10,11)
InChIKeyBJMLJRJZWPYOLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Prop-2-yn-1-yl)piperidine-2,6-dione (CAS 1343895-36-2) for PROTAC E3 Ligand Recruitment and Click Chemistry Applications


3-(Prop-2-yn-1-yl)piperidine-2,6-dione (CAS 1343895-36-2) is a terminal alkyne-functionalized glutarimide derivative that serves as a cereblon (CRBN) E3 ubiquitin ligase-binding moiety for proteolysis-targeting chimera (PROTAC) development [1]. The compound features a piperidine-2,6-dione core, the essential pharmacophore for CRBN engagement, with a prop-2-yn-1-yl substituent at the 3-position providing a terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [2]. This structural design enables modular conjugation to variable azide-bearing linkers or target-protein ligands, distinguishing it from non-functionalized CRBN ligands such as thalidomide, lenalidomide, or pomalidomide that lack an intrinsic conjugation site [3].

Why Generic Substitution of 3-(Prop-2-yn-1-yl)piperidine-2,6-dione with Unfunctionalized CRBN Ligands Fails in PROTAC Development


Substituting 3-(Prop-2-yn-1-yl)piperidine-2,6-dione (CAS 1343895-36-2) with unfunctionalized CRBN ligands such as thalidomide, lenalidomide, or pomalidomide is not feasible in modular PROTAC synthesis workflows because these legacy immunomodulatory imide drugs lack a pre-installed, chemoselective conjugation handle [1]. Without the terminal alkyne moiety present in the target compound, each PROTAC candidate would require de novo total synthesis with a linker covalently attached to the CRBN ligand via a distinct route, eliminating the advantages of a convergent, library-based approach [2]. The presence of the prop-2-yn-1-yl group in the target compound enables the systematic variation of linker length, composition, and rigidity while maintaining a constant CRBN-binding pharmacophore, a capability that unsubstituted piperidine-2,6-dione analogs cannot provide [3]. Moreover, the synthetic accessibility of 3-alkynyl-substituted piperidine-2,6-diones via transition-metal-free methods allows scalable production without the stereochemical complexity associated with isoindolinone-based CRBN ligands, further differentiating this building block from the therapeutically established class members [4].

Quantitative Evidence Guide: 3-(Prop-2-yn-1-yl)piperidine-2,6-dione (CAS 1343895-36-2) for PROTAC Building Block Selection


Predicted Binding Affinity of Triazole-Clicked Derivatives Relative to Lenalidomide: A Virtual Screening Comparison

In a virtual screening campaign, 3-(Prop-2-yn-1-yl)piperidine-2,6-dione serves as the click precursor to generate 1,838 triazole-containing CRBN ligands, with predicted binding affinities evaluated against lenalidomide as a reference. The top-ranked hits from the virtual library exhibited docking scores superior to lenalidomide, indicating that the click-derived triazole scaffold can produce CRBN binders with enhanced predicted binding energy [1].

PROTAC CRBN ligand Molecular docking

Click Chemistry Efficiency: Modular Conjugation Enabled by Terminal Alkyne Handle

3-(Prop-2-yn-1-yl)piperidine-2,6-dione contains a terminal alkyne functional group that participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) under near-physiological conditions, enabling efficient, chemoselective conjugation to azide-bearing linkers or target-protein ligands [1]. In contrast, the clinically used CRBN ligands thalidomide, lenalidomide, and pomalidomide lack any intrinsic alkyne or azide functionality, precluding their direct use in click-based modular PROTAC assembly without additional synthetic derivatization [2].

Click chemistry PROTAC linker CuAAC

In Vitro Binding Affinity: Glutarimide-Based CRBN Ligands Outperforming Thalidomide

A systematic study of α-substituted glutarimide derivatives (the same core scaffold as 3-(Prop-2-yn-1-yl)piperidine-2,6-dione) demonstrated that several synthetic glutarimide-based CRBN ligands exhibit enhanced binding affinity compared to thalidomide as a reference standard [1]. While 3-(Prop-2-yn-1-yl)piperidine-2,6-dione was not among the 25 specifically synthesized compounds in this report, it belongs to the same glutarimide chemical class and shares the identical piperidine-2,6-dione CRBN-binding pharmacophore that enables these affinity gains. The study further confirmed that most glutarimide ligands show low intrinsic cytotoxicity in myeloma cell lines and human PBMCs, and do not recruit canonical neosubstrates, suggesting a favorable selectivity profile [1].

CRBN binding Glutarimide E3 ligase ligand

Synthetic Scalability: Transition-Metal-Free Synthesis of Substituted Piperidine-2,6-Diones

A recently reported synthetic methodology enables the facile and practical synthesis of substituted piperidine-2,6-diones—the core scaffold of the target compound—under transition-metal-free conditions with excellent functional group tolerance and moderate to good yields [1]. This approach offers a scalable route to diverse 3-substituted piperidine-2,6-dione derivatives, in contrast to the more complex, multi-step syntheses required for isoindolinone-based CRBN ligands such as lenalidomide and pomalidomide, which involve aryl bromide coupling, cyclization, and chiral resolution steps [2].

Synthesis Scalability Piperidine-2,6-dione

Linker Parameter Optimization: The Role of Alkyne-Functionalized CRBN Ligands in Rational PROTAC Design

In rational PROTAC design, linker parameters—including chemical nature, length, hydrophilicity, and rigidity—must be optimized for each target protein to achieve suitable spatial orientation between the target POI and the E3 ubiquitin ligase [1]. 3-(Prop-2-yn-1-yl)piperidine-2,6-dione, as an alkyne-functionalized CRBN ligand, enables systematic linker optimization through a convergent synthetic strategy wherein a constant CRBN-binding moiety is coupled to variable azide-bearing linkers via click chemistry [2]. This modular approach contrasts with linear synthetic routes where each PROTAC candidate requires de novo construction of the entire molecule [3].

PROTAC linker Rational design Modular synthesis

Physicochemical Property Differentiation: Glutarimide Versus Isoindolinone CRBN Ligands

Glutarimide-based CRBN ligands (the core scaffold of 3-(Prop-2-yn-1-yl)piperidine-2,6-dione) exhibit favorable lipophilicity profiles compared to isoindolinone-based CRBN ligands such as lenalidomide and pomalidomide [1]. In a systematic evaluation of 25 synthetic glutarimide derivatives, all compounds showed favorable lipophilicity values, with several analogs demonstrating improved binding affinity relative to thalidomide while maintaining low intrinsic cytotoxicity [1]. This physicochemical differentiation may offer advantages in optimizing the drug-like properties of PROTAC molecules, which often suffer from poor permeability and bioavailability due to high molecular weight and polarity [2].

Lipophilicity ADME CRBN ligand

Research and Industrial Application Scenarios for 3-(Prop-2-yn-1-yl)piperidine-2,6-dione (CAS 1343895-36-2)


PROTAC Library Synthesis and Linker Optimization Campaigns

3-(Prop-2-yn-1-yl)piperidine-2,6-dione serves as the constant CRBN-binding building block in convergent PROTAC library synthesis. The terminal alkyne handle enables CuAAC click conjugation to a panel of azide-functionalized linkers with varying lengths (e.g., PEG2 to PEG8), rigidity, and composition [1]. This modular approach allows systematic evaluation of linker parameters—critical for achieving optimal spatial orientation between the target protein and the E3 ligase—without resynthesizing the CRBN ligand component for each candidate [2]. The virtual screening of 1,838 triazole derivatives derived from this alkyne precursor further validates this compound as a privileged entry point for generating and screening diverse CRBN-recruiting PROTAC candidates [3].

Novel CRBN Ligand Discovery via Click Chemistry Diversification

As demonstrated in a virtual screening study of 1,838 triazole-containing compounds, 3-(Prop-2-yn-1-yl)piperidine-2,6-dione enables the generation of chemically diverse CRBN ligand libraries through click conjugation to commercially available azides [1]. The triazole products from this click reaction were predicted to achieve docking scores superior to lenalidomide, with favorable ADME properties [1]. This application scenario supports the identification of novel CRBN modulators with potentially improved chemical stability compared to existing immunomodulatory drugs, which are known to undergo hydrolysis in physiological fluids [1].

Structure-Activity Relationship (SAR) Studies of Glutarimide-Based E3 Ligands

The glutarimide scaffold of 3-(Prop-2-yn-1-yl)piperidine-2,6-dione has been shown in class-level studies to produce CRBN ligands that can outperform thalidomide in binding affinity while maintaining low cytotoxicity in myeloma cell lines and human PBMCs [2]. This compound provides a synthetically accessible platform for SAR exploration of 3-position substitution effects on CRBN binding and neosubstrate recruitment selectivity. The terminal alkyne functionality can be preserved as a conjugation handle or derivatized to triazoles, amides, or other moieties to probe binding interactions with the CRBN surface [2]. The demonstrated lack of canonical neosubstrate recruitment by related glutarimide ligands supports their use in molecular glue degrader discovery programs [2].

Scalable Synthesis of CRBN-Recruiting Degraders for Preclinical Development

The piperidine-2,6-dione core scaffold is accessible via transition-metal-free synthetic methodology with excellent functional group tolerance and moderate to good yields [4]. This scalable route offers advantages over the complex, transition-metal-dependent syntheses required for isoindolinone-based CRBN ligands, reducing both cost and regulatory burden associated with residual metal impurities [5]. For preclinical PROTAC development programs, 3-(Prop-2-yn-1-yl)piperidine-2,6-dione represents a strategically advantageous building block that combines synthetic scalability with the modular conjugation capabilities of click chemistry [6].

Quote Request

Request a Quote for 3-(Prop-2-yn-1-yl)piperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.